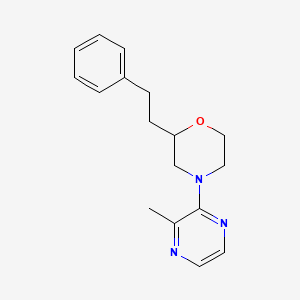
4-(7-nitro-3,4-dihydro-1H-isoquinoline-2-carbonyl)benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(7-nitro-3,4-dihydro-1H-isoquinoline-2-carbonyl)benzoic acid is a complex organic compound that features both a nitro group and a benzoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(7-nitro-3,4-dihydro-1H-isoquinoline-2-carbonyl)benzoic acid typically involves multi-step organic reactions. One common synthetic route starts with the nitration of isoquinoline to introduce the nitro group. This is followed by the reduction of the nitro group to form the corresponding amine. The amine is then subjected to acylation with benzoic acid derivatives to form the final product. Reaction conditions often include the use of strong acids or bases, organic solvents, and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction times and yields. Catalysts and automated systems are employed to maintain consistent quality and efficiency. The use of green chemistry principles, such as solvent recycling and waste minimization, is also becoming increasingly important in industrial processes.
Chemical Reactions Analysis
Types of Reactions
4-(7-nitro-3,4-dihydro-1H-isoquinoline-2-carbonyl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The nitro group can be oxidized to form nitroso or other higher oxidation state compounds.
Reduction: The nitro group can be reduced to an amine, which can further participate in various substitution reactions.
Substitution: The benzoic acid moiety can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using tin(II) chloride.
Substitution: Electrophilic reagents like halogens or sulfonyl chlorides in the presence of Lewis acids.
Major Products Formed
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of halogenated or sulfonated benzoic acid derivatives.
Scientific Research Applications
4-(7-nitro-3,4-dihydro-1H-isoquinoline-2-carbonyl)benzoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential as a biochemical probe due to its ability to interact with various biological targets.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 4-(7-nitro-3,4-dihydro-1H-isoquinoline-2-carbonyl)benzoic acid involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, affecting cellular oxidative stress pathways. The benzoic acid moiety can interact with enzymes and receptors, modulating their activity. These interactions can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways.
Comparison with Similar Compounds
4-(7-nitro-3,4-dihydro-1H-isoquinoline-2-carbonyl)benzoic acid can be compared with other similar compounds, such as:
4-(7-nitro-3,4-dihydro-1H-isoquinoline-2-carbonyl)phenol: Similar structure but with a phenol group instead of a benzoic acid moiety.
4-(7-nitro-3,4-dihydro-1H-isoquinoline-2-carbonyl)aniline: Contains an aniline group, which can affect its reactivity and biological activity.
4-(7-nitro-3,4-dihydro-1H-isoquinoline-2-carbonyl)benzamide: Features a benzamide group, which can influence its solubility and interaction with biological targets.
The uniqueness of this compound lies in its combination of a nitro group and a benzoic acid moiety, which provides a distinct set of chemical and biological properties.
Properties
IUPAC Name |
4-(7-nitro-3,4-dihydro-1H-isoquinoline-2-carbonyl)benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O5/c20-16(12-1-3-13(4-2-12)17(21)22)18-8-7-11-5-6-15(19(23)24)9-14(11)10-18/h1-6,9H,7-8,10H2,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZZFCZSGXPXVAI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C1C=CC(=C2)[N+](=O)[O-])C(=O)C3=CC=C(C=C3)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![[(4aS,7aR)-4-methyl-2,3,4a,5,7,7a-hexahydropyrrolo[3,4-b][1,4]oxazin-6-yl]-(2-chloro-5-ethylsulfonylphenyl)methanone](/img/structure/B7038151.png)
![6-[(4aS,7aR)-4-methyl-2,3,4a,5,7,7a-hexahydropyrrolo[3,4-b][1,4]oxazine-6-carbonyl]-2-(2-fluorophenyl)pyridazin-3-one](/img/structure/B7038158.png)
![1-[3-[(4aS,7aR)-4-methyl-2,3,4a,5,7,7a-hexahydropyrrolo[3,4-b][1,4]oxazine-6-carbonyl]azetidin-1-yl]ethanone](/img/structure/B7038163.png)
![N-[[1-(3-bromo-2-cyanophenyl)piperidin-3-yl]methyl]butanamide](/img/structure/B7038167.png)
![[6-[2-[Butan-2-yl(methyl)amino]ethylamino]-5-chloropyridin-3-yl]-morpholin-4-ylmethanone](/img/structure/B7038183.png)
![N-[2-(5-cycloheptyl-1,2,4-oxadiazol-3-yl)propyl]benzamide](/img/structure/B7038185.png)
![N-[1-(3-bromo-2-cyanophenyl)piperidin-4-yl]ethanesulfonamide](/img/structure/B7038199.png)
![N-[(2-ethyl-1,2,4-triazol-3-yl)methyl]-4-(tetrazol-1-yl)aniline](/img/structure/B7038209.png)
![4-(2,3-Dihydro-1,4-benzodioxine-5-carbonyl)-1-[(3-fluorophenyl)methyl]piperazin-2-one](/img/structure/B7038216.png)
![1-Methyl-4-[6-[1-(5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)ethylamino]pyrimidin-4-yl]piperazin-2-one](/img/structure/B7038223.png)
![6-Tert-butyl-3-[2-(4-chlorophenyl)-2-hydroxyethyl]pyrimidin-4-one](/img/structure/B7038226.png)
![6-Tert-butyl-3-[3-(2,5-dimethylphenoxy)-2-hydroxypropyl]pyrimidin-4-one](/img/structure/B7038231.png)
![Imidazo[1,2-a]pyridin-2-yl-[2-(methoxymethyl)morpholin-4-yl]methanone](/img/structure/B7038240.png)

